REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([CH3:15])[cH:10][c:11](=[O:14])[nH:12][n:13]2)[cH:6][cH:7]1.[P:16]([Cl:17])([Cl:18])([Cl:19])=[O:20]>>[Br:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[c:9]([CH3:15])[cH:10][c:11]([Cl:18])[n:12][n:13]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)[nH]nc1-c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc(Cl)nnc1-c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |